3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and two methyl groups attached to a tetrahydropyrimido-triazinone core. The presence of these functional groups imparts specific chemical and physical properties, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C21H21FN4O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21FN4O/c1-15-16(2)23-21-25(19-10-8-18(22)9-11-19)13-24(14-26(21)20(15)27)12-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3 |
InChI Key |
SSEADEVDTZQHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimido[1,2-a][1,3,5]triazin-6-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a substituted guanidine and a diketone can form the triazinone ring.
Introduction of the Benzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions. Benzyl chloride and 4-fluorobenzyl chloride are commonly used reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the fluorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Benzyl alcohols or carboxylic acids.
Reduction: Fluorophenyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : Research has shown that these compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle progression. In vitro studies demonstrated that certain derivatives could inhibit colony formation in various cancer cell lines .
Antimicrobial Properties
Compounds with a similar structural framework have also been evaluated for their antimicrobial efficacy. Studies reveal that they possess both antibacterial and antifungal activities:
- Activity Spectrum : The antimicrobial effects were particularly noted against Gram-positive bacteria and certain fungi. The presence of the triazine ring enhances the interaction with microbial targets .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has been explored through various assays:
- Comparison with Standard Drugs : In comparative studies against standard anti-inflammatory drugs like ibuprofen, derivatives of this compound showed promising results in reducing inflammation markers .
Synthetic Pathways
The synthesis of this compound involves multi-step reactions typically starting from simpler precursors. Key steps include:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of benzyl and fluorophenyl groups via nucleophilic substitution reactions.
Derivative Exploration
The exploration of derivatives has led to compounds with enhanced biological activities. Modifications at various positions on the triazine or pyrimidine rings have been shown to significantly alter their pharmacological profiles.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl group at position 8 | Increased anticancer activity |
| Compound B | Halogen substitution at position 4 | Enhanced antimicrobial properties |
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of triazine derivatives demonstrated that specific substitutions on the pyrimidine ring led to increased cytotoxicity against breast cancer cell lines (BT-474). The mechanism involved apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy Testing
Another research effort focused on evaluating the antimicrobial properties of related compounds against common pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Candida albicans when tested in vitro .
Mechanism of Action
The mechanism of action of 3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-1-phenyl-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Lacks the fluorophenyl group, which may result in different biological activities.
3-benzyl-1-(4-chlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of the fluorophenyl group in 3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one imparts unique properties, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiviral and antimicrobial activities as well as its effects on various cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrimidine ring fused with a triazine moiety. The presence of a fluorine atom in the phenyl group may enhance its biological activity by influencing electronic properties and molecular interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities across various assays. Below are the key findings related to its biological activity:
Antiviral Activity
Studies have demonstrated that derivatives of pyrimidine and triazine compounds often possess antiviral properties. For instance:
- In vitro studies have shown that related compounds can inhibit viral replication at low micromolar concentrations. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral life cycles .
Antimicrobial Activity
The compound has been tested against several bacterial strains:
- Minimum Inhibitory Concentrations (MIC) were determined against Gram-positive and Gram-negative bacteria. For example, compounds similar in structure have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound were assessed using various cancer cell lines:
- MCF-7 (breast cancer) and HeLa (cervical cancer) cells were used in assays where the compound exhibited IC50 values in the range of 20 to 100 µM. This suggests moderate to potent anticancer activity depending on the specific structural modifications made to the parent compound .
Case Studies
Several studies have highlighted the biological relevance of similar compounds:
- Antiviral Efficacy : A study reported that pyrimidine derivatives showed enhanced activity against HIV reverse transcriptase compared to standard drugs. The presence of halogen substituents was crucial for this activity .
- Antimicrobial Screening : Research conducted on various triazole derivatives indicated that modifications at specific positions significantly impacted their antibacterial effectiveness. Compounds with electron-withdrawing groups demonstrated superior activity against resistant strains .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
